1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
This compound is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
A series of novel {5-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanone derivatives has been synthesized with high yields . The synthesis was characterized by IR, NMR, and mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR spectrum . The structure demonstrated the characteristic singlet at 12.4 ppm, doublet at 4.73 ppm, and triplet at 2.53 attributed to chelated phenolic hydrogen of the ortho hydroxy group, O–CH2-, and ≡CH, respectively .Chemical Reactions Analysis
Benzofuran based 1,4-disubstituted 1,2,3-triazoles were successfully synthesized by a 5-step protocol . Hydroquinone was reacted with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid to give hydroquinone diacetate .Physical And Chemical Properties Analysis
The empirical formula of this compound is C15H10O2 . Its molecular weight is 222.24 . The compound is characterized by IR, NMR, and mass spectroscopy, and elemental analysis .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have garnered attention for their potential as anticancer agents. Researchers have synthesized benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which exhibited promising anticancer activity against human ovarian cancer cells . Further investigations into the mechanism of action and specific cancer types could reveal valuable insights.
Antimicrobial Activity
The unique structural features of benzofuran compounds position them as promising antimicrobial agents. Their diverse biological activities include antibacterial effects . Investigating the efficacy of our compound against specific pathogens could provide valuable data for drug development.
Anti-Inflammatory Potential
Benzofuran derivatives have demonstrated anti-inflammatory properties . Understanding their impact on inflammatory pathways and cytokine regulation could lead to novel therapeutic strategies for inflammatory diseases.
Neuroprotective Effects
Given the compound’s structural resemblance to natural products like amiodarone and bufuralol, exploring its potential as a neuroprotective agent is intriguing. Benzofuran analogs have been investigated for anti-amyloid aggregation activity, which could be relevant in Alzheimer’s disease treatment .
Bone Anabolic Activity
Some benzofuran derivatives exhibit bone anabolic effects . Investigating their impact on osteoblast function and bone remodeling pathways could contribute to osteoporosis research.
Fluorescent Sensors
Benzofuran compounds have been explored as fluorescent sensors . Investigating whether our compound can selectively detect specific analytes or biomolecules could have applications in biosensing and diagnostics.
Safety And Hazards
Future Directions
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on further understanding the biological activities and potential therapeutic applications of these compounds.
properties
IUPAC Name |
1-benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-6-3-4-13(10-15)12-28-19-24-8-9-25(19)18(26)17-11-14-5-1-2-7-16(14)27-17/h1-7,10-11H,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNJHWJUMXPEEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
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